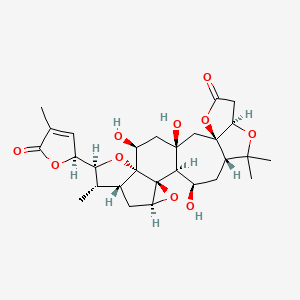
p-Phenylenediphosphoric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Phenylenediphosphoric acid: is an organophosphorus compound characterized by the presence of two phosphoric acid groups attached to a benzene ring at the para positions
准备方法
Synthetic Routes and Reaction Conditions:
Hydrolysis of Dichlorophosphine or Dichlorophosphine Oxide: This method involves the hydrolysis of dichlorophosphine or dichlorophosphine oxide to produce p-Phenylenediphosphoric acid.
Dealkylation of Dialkyl Phosphonates: The dealkylation of dialkyl phosphonates under acidic conditions (e.g., hydrochloric acid) or using the McKenna procedure (a two-step reaction involving bromotrimethylsilane followed by methanolysis) is another effective method.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: p-Phenylenediphosphoric acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of one or more functional groups in this compound with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce phosphoric acid derivatives, while reduction reactions may yield phosphine derivatives.
科学研究应用
Chemistry: p-Phenylenediphosphoric acid is used as a precursor in the synthesis of various organophosphorus compounds. It is also employed in the development of new materials with unique properties.
Biology: In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug delivery agent and its role in the development of new pharmaceuticals.
Industry: In industrial applications, this compound is used in the production of polymers, coatings, and other materials with specific chemical properties.
作用机制
The mechanism of action of p-Phenylenediphosphoric acid involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Phenylphosphonic Acid: Similar in structure but with only one phosphonic acid group attached to the benzene ring.
Benzenephosphonic Acid: Another related compound with a single phosphonic acid group.
Diphenylphosphoric Acid: Contains two phosphoric acid groups attached to different benzene rings.
Uniqueness: p-Phenylenediphosphoric acid is unique due to the presence of two phosphoric acid groups at the para positions of the benzene ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C6H8O8P2 |
|---|---|
分子量 |
270.07 g/mol |
IUPAC 名称 |
(4-phosphonooxyphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H8O8P2/c7-15(8,9)13-5-1-2-6(4-3-5)14-16(10,11)12/h1-4H,(H2,7,8,9)(H2,10,11,12) |
InChI 键 |
SGRJYDWQGVXJFB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1OP(=O)(O)O)OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 4-fluoro-4-[(methylamino)methyl]piperidine-1-carboxylate](/img/structure/B13073549.png)






![1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine](/img/structure/B13073595.png)


![1-[(Cyclopentyloxy)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13073613.png)


